molecular formula C2H8N4O3 B042354 Aminoguanidine bicarbonate CAS No. 2582-30-1

Aminoguanidine bicarbonate

Cat. No. B042354
CAS RN: 2582-30-1
M. Wt: 136.11 g/mol
InChI Key: OTXHZHQQWQTQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of aminoguanidine bicarbonate involves using hydrazine hydrate, lime nitrogen, sulfuric acid, and ammonium bicarbonate as raw materials. Optimal conditions include a reaction temperature of 45°C, a pH value of 7.2-7.5, and a water dose of 100 mL. These conditions yield a product with 96.07% yield and 98% purity under specific crystallization temperatures and times (Xie Shi-wei, 2011).

Molecular Structure Analysis

The molecular structure analysis of aminoguanidine bicarbonate and its derivatives has been extensively studied. The reaction with various carboxylic acids forms different salts, showcasing the salt-forming ability of aminoguanidine with these acids. These salts' structural and thermal properties have been compared, with X-ray diffraction studies confirming their crystal structures. For example, the reaction with oxamic and malonic acids forms mono-aminoguanidinium salts, indicating aminoguanidine's versatility in forming complex structures (R. Selvakumar et al., 2015).

Chemical Reactions and Properties

Aminoguanidine reacts with α-dicarbonyl compounds, forming triazines and other compounds, showcasing its reactivity and potential for forming polycyclic ring structures. This reactivity is crucial for understanding its interactions and applications in various chemical processes (Marco A. Saraiva et al., 2012).

Physical Properties Analysis

The physical properties of aminoguanidine bicarbonate include its crystallization behavior, which is influenced by reaction conditions such as temperature and time. The optimal crystallization conditions have been identified to maximize yield and purity, important for its application in further chemical syntheses and industrial processes.

Chemical Properties Analysis

The chemical properties of aminoguanidine bicarbonate are highlighted by its ability to react with various compounds, forming stable derivatives. These reactions are used to explore its applications in synthesizing heterocyclic compounds and investigating its kinetics with α-oxoaldehydes under physiological conditions. These studies provide insights into its potential for therapeutic applications and its reactivity in biological systems (Paul J Thornalley et al., 2000).

Scientific Research Applications

  • Cell Culture Studies : Aminoguanidine stabilizes S-adenosylmethionine decarboxylase, influencing polyamine biosynthesis and degradation in cell culture studies (Stjernborg & Persson, 1993).

  • Diabetes Research : It inhibits the formation of advanced glycosylation end products (AGEs) by 67-85%, which is essential in preventing diabetic complications (Edelstein & Brownlee, 1992).

  • Histamine Metabolism Studies : Effective in inhibiting histidine decarboxylase in the rat stomach, it facilitates in vivo studies on histamine metabolism (Kobayashi & Maudsley, 1971).

  • Cataract Research : Aminoguanidine can prevent glycation and browning reactions in lens proteins, which is beneficial for cataract research (Lewis & Harding, 1990).

  • Peritoneal Dialysis : It reduces peritoneal dialysis fluid-induced alterations such as vascular leakage and fibrosis in rats (Zareie et al., 2005).

  • Retinal Microvascular Disease : Normalizes retinal oxidative stress, nitric oxide, and protein kinase C activity in diabetic rats, indicating a biochemical mechanism for inhibiting retinal microvascular disease in diabetes (Kowluru et al., 2000).

  • Pharmaceutical Development : Shows potential as an inhibitor of the human butyrylcholinesterase receptor and as a novel antihypertensive agent (Selvakumar et al., 2015; Sisenwine et al., 1976).

  • Pancreatic Research : High concentrations can impair pancreatic B-cell response to high glucose concentrations (Tasaka et al., 1994).

  • Antioxidant Studies : Exhibits the highest inhibition of peroxynitrite-induced luminol-enhanced chemiluminescence, indicating antioxidant properties (Yildiz et al., 1998).

  • Diabetic Complications : Prevents diabetes-induced arterial wall protein cross-linking, suggesting a role in treating chronic diabetic complications (Brownlee et al., 1986).

  • Pulmonary Fibrosis : Reduces pulmonary fibrosis-induced collagen content in the lungs, indicating therapeutic applications for various clinical conditions (Rezende et al., 2000).

  • Neuropathy and Diabetes : Has shown limited effects on nerve function and (Na+,K+)-ATPase activity in diabetic rats (Wada et al., 1999).

  • Chemical Reactions : Reactivity with α-dicarbonyls creates new compounds, supporting the ability of triazines to form polycyclic ring structures (Saraiva et al., 2012).

  • DNA Damage Studies : May cause DNA damage when combined with Fe+3, raising concerns about its use as a therapeutic agent (Suji & Sivakami, 2006).

  • Synthesis Optimization : Optimal conditions for synthesizing aminoguanidine bicarbonate have been established (Xie Shi-wei, 2011).

  • Analytical Chemistry : UV spectrophotometry and iodometry are effective methods for determining aminoguanidine bicarbonate concentration (Li Yan, 2004; Qes Fang-fang, 2006).

Safety And Hazards

Aminoguanidine bicarbonate may cause an allergic skin reaction and may damage fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-aminoguanidine;carbonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6N4.CH2O3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXHZHQQWQTQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN)(N)N.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062537
Record name Carbonic acid, compd. with hydrazinecarboximidamide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Carbonic acid, compd. with hydrazinecarboximidamide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Aminoguanidine bicarbonate

CAS RN

2200-97-7, 2582-30-1
Record name Aminoguanidine carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2200-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminoguanidine bicarbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2582-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, compd. with hydrazinecarboximidamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminoguanidine bicarbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminoguanidine bicarbonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbonic acid, compd. with hydrazinecarboximidamide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbonic acid, compd. with hydrazinecarboximidamide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminoguanidinium hydrogen carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.143
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Carbonic acid, compd. with hydrazinecarboximidamide (1:?)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminoguanidine bicarbonate
Reactant of Route 2
Aminoguanidine bicarbonate
Reactant of Route 3
Aminoguanidine bicarbonate

Citations

For This Compound
859
Citations
TD Balakrishnan, KS Udupa… - … Process Design and …, 1971 - ACS Publications
… out a suitable electrochemical method for the synthesis of aminoguanidine bicarbonate. … to cool when aminoguanidine bicarbonate separates as a fine crystalline solid. The latter …
Number of citations: 6 pubs.acs.org
M Zareie, GJ Tangelder, PM ter Wee… - Nephrology Dialysis …, 2005 - academic.oup.com
… In contrast, some of mesenteric vessels from rats exposed to PDF supplemented with aminoguanidine-bicarbonate (AG-bi) in the Experiment A were leaky (B). No vascular leakage was …
Number of citations: 52 academic.oup.com
FT Vieira, JR da S. Maia, JD Ardisson… - Main Group Metal …, 2008 - degruyter.com
… On the other hand, the coordination chemistry involving aminoguanidine bicarbonate has not been investigated so far. Aminoguanidinium(+) seems to be unlikely to bind metals as the …
Number of citations: 1 www.degruyter.com
VA Vaillancourt, SD Larsen, SP Tanis… - Journal of medicinal …, 2001 - ACS Publications
… Concentrated (37%) hydrochloric acid (10 mL, 120 mmol) was added slowly and cautiously to a magnetically stirred suspension of aminoguanidine bicarbonate (15.0 g, 110 mmol) in …
Number of citations: 71 pubs.acs.org
RN Shreve, RP Carter - Industrial & Engineering Chemistry, 1944 - ACS Publications
… the current efficiency, a calculation made from that of the typical run described under “Experimental Reductions” is as follows: A yield of 38.6 gramsof aminoguanidine bicarbonate was …
Number of citations: 10 pubs.acs.org
MC De Rezende, JAB Martinez… - Fundamental & …, 2000 - Wiley Online Library
… B (n = 20) received 10 IUjkg bleomycin intratracheal, and Group C (n = 12) received the same amount of bleomycin as Group B followed by 50 mg/kg/day aminoguanidine bicarbonate …
Number of citations: 13 onlinelibrary.wiley.com
GBL Smith, E Anzelmi - Journal of the American Chemical Society, 1935 - ACS Publications
… The fact that aminoguanidine bicarbonate has the composition CN4H6H2-COs hasbeen established by analysis. A solution of aminoguanidine is a strong base KB estimated as 1.1 X 10…
Number of citations: 6 pubs.acs.org
HG Bonacorso, AP Wentz, N Zanatta, MAP Martins - Synthesis, 2001 - thieme-connect.com
… The β-aryl(alkyl) substituent of the vinyl ketone 1, toward the reaction of aminoguanidine bicarbonate under the conditions described in this work, produced no observable effects on the …
Number of citations: 50 www.thieme-connect.com
R Selvakumar, SJ Geib, AM Sankar… - Journal of Physics and …, 2015 - Elsevier
… They also showed that commercial aminoguanidine bicarbonate was zwitter ionic 2-guanidinium-1-amino-carboxylate hydrate [13]. Aminoguanidine not only formed salts with …
Number of citations: 16 www.sciencedirect.com
V Jakuš, K Bauerová, N Rietbrock - Arzneimittelforschung, 2001 - thieme-connect.com
… Therefore, in our study, the inhibitory effect of aminoguanidine bicarbonate (CAS 2582-30-1) in the presence or absence of Cu(II) ions was also investigated. A spectrofluorometric …
Number of citations: 13 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.